Cholan-24-ol is primarily sourced from bile acids, which are synthesized in the liver from cholesterol. The biosynthesis involves multiple enzymatic reactions, including hydroxylation and side chain modifications. The compound can also be obtained through chemical synthesis methods that replicate natural biosynthetic pathways or through modifications of existing bile acids .
Cholan-24-ol belongs to the class of steroid alcohols, specifically categorized under bile alcohols due to its structural characteristics and its role in bile acid metabolism. It is classified as a 5β-steroid, indicating the configuration of the steroid nucleus.
The synthesis of cholan-24-ol can be achieved through several methods:
The synthesis often involves:
Cholan-24-ol has a complex molecular structure characterized by:
The molecular formula for cholan-24-ol is , and its structural representation can be depicted as follows:
Key data points include:
Cholan-24-ol participates in various chemical reactions typical of steroid alcohols, including:
The reactions often require specific conditions such as controlled temperatures and the presence of catalysts or specific solvents to ensure selectivity and yield .
Cholan-24-ol acts primarily in the context of bile acid metabolism:
Research indicates that cholan-24-ol can affect lipid profiles and may have implications for metabolic disorders .
Cholan-24-ol exhibits properties typical of alcohols:
Relevant analyses show that cholan-24-ol has unique interactions with biological membranes, influencing its bioavailability and efficacy in physiological processes .
Cholan-24-ol (5β-cholan-24-ol) represents a critical steroidal intermediate in the conversion of cholesterol to primary bile acids. This C24 alcohol emerges during the side-chain shortening process of cholesterol’s aliphatic tail, which transforms the C27 sterol into C24 bile acids like cholic acid and chenodeoxycholic acid. The metabolic journey begins with cholesterol’s oxidation via two principal pathways:
Table 1: Key Intermediates in Bile Acid Biosynthesis Featuring C24 Hydroxylation
Intermediate | Structure | Pathway | Enzyme Involved |
---|---|---|---|
Varanic acid | 3α,7α,12α,24-Tetrahydroxy-5β-cholestan-26-oate | Classical | CYP46A1, CYP3A4 |
3β-Hydroxy-5-cholenoic acid | Δ5-unsaturated C24 acid | Alternative | CYP27A1, HSD3B7 |
24-Hydroxy-tetrahydroxy cholestane | C27-hydroxylated precursor | Both | CYP46A1 |
These pathways converge at the formation of CoA-thioester intermediates, which undergo peroxisomal β-oxidation to release propionyl-CoA, yielding the terminal C24 bile acid [6] [9]. Notably, Cholan-24-ol itself is not a free endpoint but a transient moiety within larger intermediates, emphasizing its role as a metabolic pivot.
The hydroxylation at C24 is a stereospecific oxygenation reaction requiring molecular oxygen (O₂), NADPH, and cytochrome P450 enzymes. The mechanism proceeds via a conserved radical rebound process:
Crystallographic studies of CYP46A1 reveal a substrate-induced fit: Cholesterol binding triggers conformational shifts in the B'-C loop (residues 116–120), positioning C24 5.7 Å from the heme iron for optimal catalysis [4] [8]. This precision ensures exclusive 24S-configuration in products like 24S-hydroxycholesterol, a critical brain cholesterol metabolite.
Table 2: Enzymatic Features of C24 Hydroxylases
Feature | CYP46A1 (Neuronal) | CYP3A4 (Hepatic) | CYP27A1 (Mitochondrial) |
---|---|---|---|
Primary Site | Brain neurons, retina | Liver, intestine | Liver, macrophages |
Substrate Preference | Cholesterol, desmosterol | Bile acid intermediates, drugs | 27-Hydroxycholesterol |
Catalytic Efficiency | 2.2 min⁻¹ (cholesterol) | 15 min⁻¹ (testosterone) | 8.7 min⁻¹ (vitamin D3) |
Unique Motifs | Proline-rich C-terminus | Large active-site cavity | Mitochondrial targeting sequence |
Distinct cytochrome P450 isoforms drive C24 hydroxylation in tissue-specific contexts:
Regulation of these isoforms is multifaceted:
Table 3: Clinically Relevant CYP Polymorphisms Affecting C24 Hydroxylation
Isoform | Gene Polymorphism | Functional Impact | Disease Association |
---|---|---|---|
CYP46A1 | rs754203 | Reduced enzyme activity | Alzheimer’s disease risk |
CYP3A4 | CYP3A4*1B (rs2740574) | Altered promoter activity | Prostate cancer progression |
CYP27A1 | rs4674344 | Impaired 27-hydroxylation | Cerebrotendinous xanthomatosis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: